

2-Butyl-1-Benzofuran: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 2-Butylbenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 2-Butyl-1-benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent amiodarone.^[1] This document outlines common synthetic routes, detailed experimental protocols, and comprehensive characterization data, presented in a clear and accessible format to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Benzofurans are a class of heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules.^{[2][3][4]} The substituent at the 2-position of the benzofuran ring plays a crucial role in determining the pharmacological activity of these compounds. 2-Butyl-1-benzofuran, in particular, serves as a vital building block in organic synthesis, valued for its role in the construction of more complex molecular architectures.^[1]

Synthesis of 2-Butyl-1-Benzofuran

The synthesis of 2-butyl-1-benzofuran can be achieved through various synthetic strategies. Common approaches involve the cyclization of appropriately substituted phenolic precursors.

One of the most prevalent and industrially relevant methods starts from salicylaldehyde and a halo-ester.

Synthesis from Salicylaldehyde and an Alkyl Haloalkanoate

A widely employed method for the synthesis of 2-butyl-1-benzofuran involves the reaction of salicylaldehyde with an alkyl 2-haloalkanoate, such as methyl 2-bromohexanoate, followed by cyclization.^{[5][6][7]} This approach offers a straightforward and scalable route to the desired product.

Experimental Protocol: One-Pot Synthesis of 2-Butyl-1-benzofuran from Salicylaldehyde^[5]

This protocol is adapted from a patented one-pot procedure.

Materials:

- Salicylaldehyde
- Methyl 2-bromohexanoate
- Anhydrous Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Water (H_2O)
- Organic solvent for extraction (e.g., ethyl acetate, n-hexane, or dichloromethane)

Procedure:

- To a reaction vessel, add salicylaldehyde (e.g., 8 kg), methyl 2-bromohexanoate (e.g., 16 kg), and DMF (e.g., 22.9 kg).
- Stir the mixture and add anhydrous potassium carbonate (e.g., 10.88 kg). Note that the addition of potassium carbonate is exothermic.

- Slowly heat the reaction mixture to 85 °C and maintain this temperature with stirring for 3 hours.
- Increase the temperature to induce reflux and continue the reaction for an additional 5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
- Stir vigorously to ensure thorough extraction.
- Separate the organic phase.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Concentrate the organic phase under reduced pressure to yield the crude 2-butyl-1-benzofuran as a yellow, transparent liquid.

Alternative Synthetic Routes

Other synthetic strategies for constructing the 2-substituted benzofuran scaffold include:

- Sonogashira Coupling followed by Cyclization: This method involves the palladium-catalyzed coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the benzofuran ring.^{[8][9][10]} This is a versatile method for creating a variety of 2,3-disubstituted benzofurans.
- Cyclization of 2-Alkynylphenols: The intramolecular cyclization of 2-alkynylphenols, often catalyzed by transition metals such as gold or rhodium, provides an efficient route to 2-substituted benzofurans.^{[11][12][13][14]}

Characterization of 2-Butyl-1-Benzofuran

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-butyl-1-benzofuran. The following tables summarize its key physical and spectral properties.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	4265-27-4	[15][16]
Molecular Formula	C ₁₂ H ₁₄ O	[16][17]
Molecular Weight	174.24 g/mol	[17]
Boiling Point	114-116 °C (at 8 mmHg)	[15]
Density	0.987 g/mL	[15]
Refractive Index	1.5350	[15]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
7.44	d	1H	Ar-H	[18]
7.39	d	1H	Ar-H	[18]
7.16	t	1H	Ar-H	[18]
7.14	t	1H	Ar-H	[18]
6.32	s	1H	Furan-H	[18]
2.72	t	2H	-CH ₂ - (alpha to furan)	[18]
1.69	m	2H	-CH ₂ -	[18]
1.39	m	2H	-CH ₂ -	[18]
0.93	t	3H	-CH ₃	[18]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific peak assignments can vary slightly depending on the solvent and instrument.

Chemical Shift (ppm)	Assignment	Reference
159.2	C (furan, alpha to O)	[19]
154.9	C (aromatic, attached to O)	[19]
128.8	C (aromatic)	[19]
123.5	CH (aromatic)	[19]
122.3	CH (aromatic)	[19]
120.4	CH (aromatic)	[19]
110.8	CH (aromatic)	[19]
101.4	CH (furan)	[19]
30.2	-CH ₂ -	[19]
28.1	-CH ₂ -	[19]
22.3	-CH ₂ -	[19]
13.9	-CH ₃	[19]

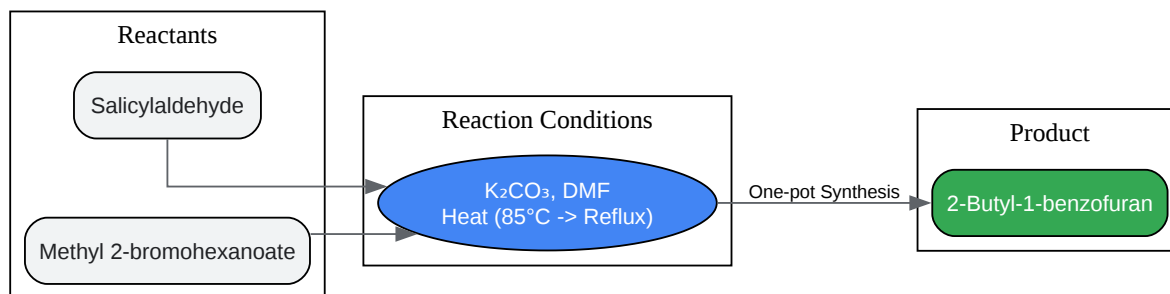
Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment	Reference
174	28.4	[M] ⁺ (Molecular Ion)	[17][20]
131	100.0	[M - C ₃ H ₇] ⁺	[17][20]
132	29.3	[17][20]	

Visualizing the Workflow

Synthetic Pathway Diagram

The following diagram illustrates a common synthetic route to 2-butyl-1-benzofuran.

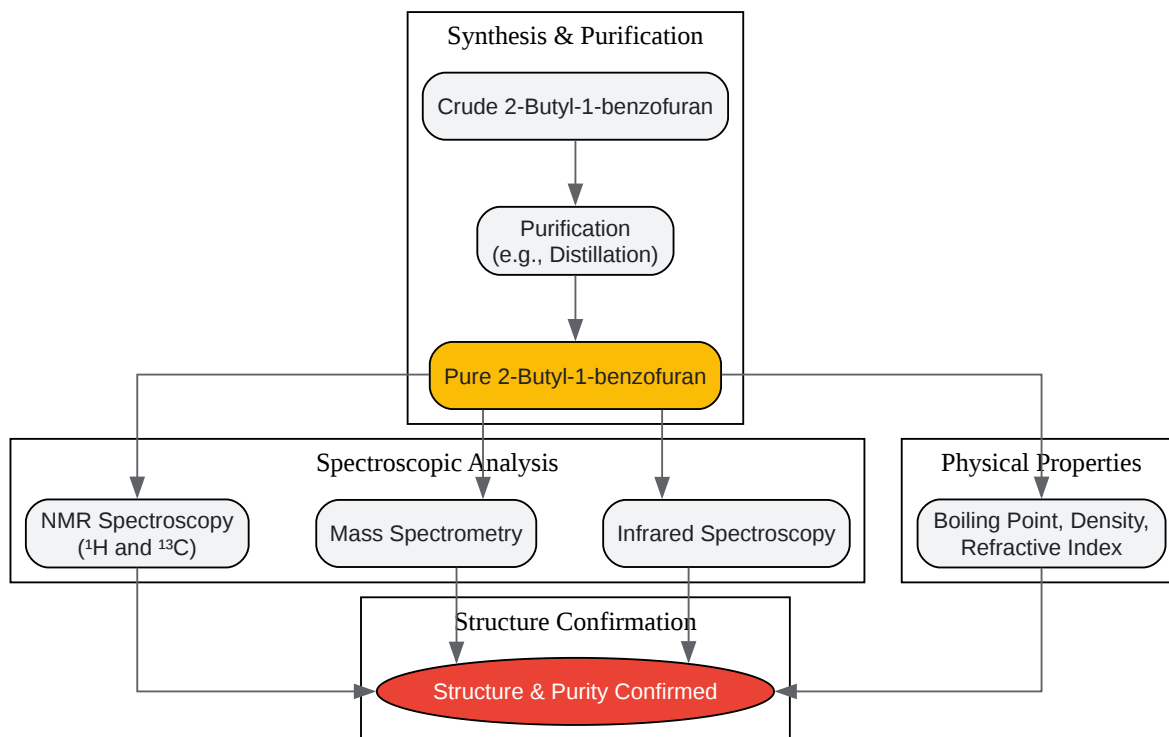


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Caption: One-pot synthesis of 2-Butyl-1-benzofuran.

Characterization Workflow Diagram

This diagram outlines the typical workflow for the characterization of the synthesized product.



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Caption: Characterization workflow for 2-Butyl-1-benzofuran.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 2-butyl-1-benzofuran. The detailed experimental protocol, coupled with comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The methodologies described herein offer reliable pathways to this important chemical intermediate, facilitating further research and application in the pharmaceutical industry.

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